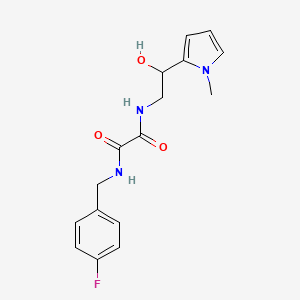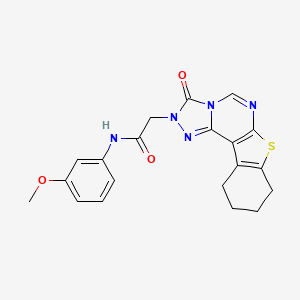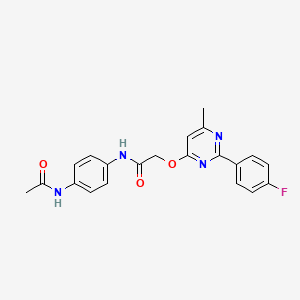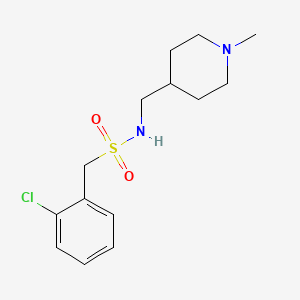
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurology. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
科学的研究の応用
Liquid Chromatography-Mass Spectrometry Characterization
Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR) have been utilized to characterize the in vitro metabolism of AG7088, a compound structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, focusing on liver microsomes across various species. The study identified several metabolites, indicating hydrolysis and hydroxylation as key metabolic pathways. This research emphasizes the potential of LC-MS and LC-NMR in elucidating the metabolism of complex organic compounds (Zhang et al., 2001).
19F-NMR in Drug Discovery
19F-NMR spectroscopy has played a significant role in drug discovery, aiding in the selection of candidates for further development. This technology has been instrumental in understanding the metabolic fate and excretion balance of compounds, including a potent inhibitor structurally similar to this compound, showcasing its utility in providing valuable insights into drug metabolism and pharmacokinetics (Monteagudo et al., 2007).
Na+/Ca2+ Exchange Inhibition
Research on YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, reveals its preference for inhibiting intracellular Na+-dependent 45Ca2+ uptake via NCX3, demonstrating a significant potential for therapeutic applications in protecting against hypoxia/reoxygenation-induced cell damage. Such studies contribute to the understanding of cellular ion exchange mechanisms and their implications for drug development (Iwamoto & Kita, 2006).
Glycolic Acid Oxidase Inhibition
The synthesis and study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have highlighted their potential as inhibitors of glycolic acid oxidase (GAO), indicating the importance of lipophilic substituents in enhancing inhibitory potency. Such research contributes to the development of treatments for conditions related to GAO activity, such as hyperoxaluria (Rooney et al., 1983).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
The study of GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, in a binge eating model in female rats has revealed a major role of OX1R mechanisms in compulsive food consumption. This research provides insights into potential pharmacological treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-20-8-2-3-13(20)14(21)10-19-16(23)15(22)18-9-11-4-6-12(17)7-5-11/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOXXLHLPRKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2841126.png)


![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2841130.png)
![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)

![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)